Kyotorphine
Vue d'ensemble
Description
La kyotorphine, également connue sous le nom de L-tyrosyl-L-arginine, est un dipeptide neuroactif qui joue un rôle important dans la régulation de la douleur dans le cerveau. Elle a été isolée pour la première fois du cerveau bovin par des scientifiques japonais en 1979 et nommée d'après la ville de Kyoto au Japon, où elle a été découverte. La this compound présente une activité analgésique de type morphinique mais n'interagit pas avec les récepteurs opioïdes. Au lieu de cela, elle libère de la met-enképhaline et la stabilise contre la dégradation, contribuant ainsi à ses effets analgésiques .
Applications De Recherche Scientifique
Mécanisme D'action
Kyotorphin (KTP), an endogenous neuropeptide composed of tyrosine and arginine, has been recognized for its significant analgesic properties . This article will delve into the mechanism of action of Kyotorphin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Kyotorphin primarily targets the G protein-coupled receptors in the brain . These receptors mediate the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i . It’s also suggested that Kyotorphin interacts with lipopolysaccharide (LPS), contributing to LPS aggregation and subsequent elimination .
Mode of Action
Instead, it induces the release of Met-enkephalin , a potent endogenous opioid peptide . This release is facilitated by the activation of PLC and the inhibition of adenylyl cyclase through G_i, mediated by the specific G protein-coupled receptors .
Biochemical Pathways
Kyotorphin can be formed in the brain by two pathways :
- From precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca 2+ activated protease .
- From its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg 2+ .
Pharmacokinetics
Kyotorphin is unevenly distributed in the brain, found in high concentrations in the pain pathway . It is subcellularly localized in the synaptosome fraction or nerve-ending particles . The clearance of Kyotorphin is mediated by extracellular peptidases and peptide transporters .
Result of Action
The primary result of Kyotorphin’s action is its potent analgesic effect . This is achieved through the release of Met-enkephalin, which then interacts with opioid receptors to produce analgesia . Additionally, Kyotorphin and its derivatives have been shown to effectively hinder biofilm formation in E. coli, S. pneumoniae, and C. krusei .
Action Environment
The action of Kyotorphin is influenced by the environment within the brain and spinal cord, where it is primarily active . The presence of calcium ions is crucial for the release of Kyotorphin preloaded into the synaptosome . Furthermore, the lipid environment of the brain influences the action of Kyotorphin, particularly its derivatives .
Analyse Biochimique
Biochemical Properties
Kyotorphin does not interact directly with opioid receptors. Instead, it exerts its analgesic effect by releasing met-enkephalin and stabilizing it from degradation . This suggests that kyotorphin interacts with enzymes and proteins involved in the synthesis and degradation of met-enkephalin .
Cellular Effects
Kyotorphin has been shown to have an impact on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation induced by noradrenaline in brown fat cell culture systems . Furthermore, kyotorphin has been observed to have an analgesic effect when delivered directly to the central nervous system (CNS), suggesting that it influences cell function within the CNS .
Molecular Mechanism
Kyotorphin exerts its effects at the molecular level through several mechanisms. It is known to cause an increase in met-enkephalin release from brain and spinal slices . This release is potentially facilitated by the opening of plasma membrane Ca2+ channels through a conformational coupling of the InsP3 receptor with the transient receptor potential C1, downstream of the kyotorphin receptor-mediated activation of Gi and phospholipase C .
Temporal Effects in Laboratory Settings
It is known that kyotorphin has an analgesic effect, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of kyotorphin at different dosages in animal models have not been extensively studied. It has been reported that kyotorphin exhibits significant analgesic activity when administered directly into the brain of animal models .
Metabolic Pathways
Kyotorphin can be formed in the brain through two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca2+ activated protease, or from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by kyotorphin synthetase .
Transport and Distribution
Kyotorphin is unevenly distributed in the brain, with high concentrations found in the pain pathway, which involves regions associated with morphine analgesia
Subcellular Localization
Kyotorphin is subcellularly localized in the synaptosome fraction or nerve-ending particles . This suggests that kyotorphin may be directed to specific compartments or organelles within the cell, potentially influencing its activity or function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La kyotorphine peut être synthétisée en utilisant des méthodes standard de synthèse peptidique. Une approche courante implique le couplage de la L-tyrosine et de la L-arginine en utilisant des réactifs de couplage tels que l'hexafluorophosphate de benzotriazol-1-yloxytris(diméthylamino)phosphonium (BOP) et le N-hydroxybenzotriazole (HOBt) ou la 3-(diéthoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). La réaction est généralement réalisée en présence de bases comme la N-méthylmorpholine (NMM) ou la diisopropyléthylamine (DIEA) pour faciliter la réaction de couplage .
Méthodes de production industrielle
La production industrielle de la this compound implique des techniques de synthèse peptidique similaires, mais à plus grande échelle. Le processus comprend l'utilisation de synthétiseurs peptidiques automatisés pour assurer un rendement et une pureté élevés. Le peptide synthétisé est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance en phase inverse (RP-HPLC) pour atteindre le niveau de pureté souhaité .
Analyse Des Réactions Chimiques
Types de réactions
La kyotorphine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des ponts disulfures, ce qui peut affecter son activité biologique.
Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, restituant le peptide à sa forme originale.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.
Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) et le β-mercaptoéthanol sont utilisés.
Substitution : Des réactifs comme la N-méthylmorpholine (NMM) et la diisopropyléthylamine (DIEA) sont employés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dimères liés par des ponts disulfures, tandis que la réduction peut restaurer la forme monomère de la this compound .
Applications de recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : Les propriétés analgésiques de la this compound en font un candidat potentiel pour les thérapies de gestion de la douleur.
Mécanisme d'action
La this compound exerce ses effets en libérant de la met-enképhaline et en la stabilisant contre la dégradation. La met-enképhaline est un peptide opioïde endogène qui se lie aux récepteurs opioïdes, produisant des effets analgésiques. La this compound n'interagit pas directement avec les récepteurs opioïdes, mais agit comme un neuromodulateur, améliorant la libération et la stabilité de la met-enképhaline . De plus, la this compound peut interagir avec des récepteurs spécifiques sur la membrane postsynaptique, contribuant ainsi à ses propriétés neuromodulatrices .
Comparaison Avec Des Composés Similaires
La kyotorphine est unique parmi les peptides neuroactifs en raison de son mécanisme d'action spécifique et de sa capacité à libérer de la met-enképhaline. Parmi les composés similaires, on peut citer :
Met-enképhaline : Un peptide opioïde endogène qui se lie directement aux récepteurs opioïdes.
Leu-enképhaline : Un autre peptide opioïde endogène présentant des propriétés similaires à celles de la met-enképhaline.
Endorphines : Un groupe de peptides endogènes qui produisent des effets analgésiques en se liant aux récepteurs opioïdes.
La particularité de la this compound réside dans sa capacité à libérer et à stabiliser la met-enképhaline sans interagir directement avec les récepteurs opioïdes, ce qui la distingue des autres peptides opioïdes .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRXNCCROJZFB-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221136 | |
Record name | Kyotorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kyotorphin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70904-56-2 | |
Record name | Kyotorphin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70904-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kyotorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kyotorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KYOTORPHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N30CW3X0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Kyotorphin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Kyotorphin (L-Tyrosine-L-Arginine) is believed to exert its analgesic effects primarily by binding to a specific G protein-coupled receptor. [] This binding leads to the activation of phospholipase C (PLC) and the inhibition of adenylyl cyclase through Gi protein. [] The activation of PLC ultimately results in increased intracellular calcium levels, which is thought to trigger the release of Met-enkephalin from neurons. [, ] Leucine-arginine has been identified as a specific antagonist for the Kyotorphin receptor. []
ANone:
- Spectroscopic data: Studies have utilized fluorescence and infrared spectroscopy to characterize Kyotorphin's behavior in solution and in model membrane systems. [, , ] These studies have revealed information about Kyotorphin's conformational changes, interactions with lipid membranes, and potential for receptor docking.
A: [] Kyotorphin is rapidly degraded by peptidases present in serum and brain tissue, with higher activity observed in the brain. [] This degradation is primarily attributed to aminopeptidases, as evidenced by the strong inhibitory effect of bestatin. []
ANone: Kyotorphin itself is not known to possess catalytic properties or have catalytic applications. Its primary role is as a neuropeptide involved in pain modulation.
A: Yes, [, , ] molecular dynamics simulations and quantum mechanics calculations have been used to investigate Kyotorphin's conformational behavior in different environments, including water and membrane models. [, , ] These studies have provided insights into its interactions with lipid membranes, potential for receptor docking, and pH-dependent conformational changes.
A: * Chirality: D-Kyotorphin, the diastereomer of Kyotorphin, exhibits greater analgesic potency and interacts more strongly with lipid membranes compared to L-Kyotorphin. []* N-terminal Modifications: Adding lipophilic groups like ibuprofen to the N-terminus of Kyotorphin amide (KTP-NH2) can enhance membrane permeability and analgesic efficacy. [] This suggests that increasing lipophilicity at the N-terminus may improve brain targeting. * C-terminal Amidation: Amidated Kyotorphin (KTP-NH2) displays improved analgesic activity compared to its non-amidated counterpart, possibly due to increased stability against enzymatic degradation. []* Analogues with Unnatural Amino Acids: Researchers have synthesized Kyotorphin analogues incorporating unnatural amino acids like norcanaline and norcanavaine to investigate their impact on analgesic activity and stability. []
A: * Enzymatic Degradation: Kyotorphin is rapidly degraded by aminopeptidases in vivo, particularly in the brain. [, ]
Formulation Strategies:
* Peptidase Inhibitors: Co-administration of peptidase inhibitors like bestatin has been shown to potentiate the analgesic effects of Kyotorphin. []
* Chemical Modifications:* Structural modifications, such as N-terminal conjugation with lipophilic groups and C-terminal amidation, can enhance stability and improve analgesic efficacy. [, ]
ANone: The provided research articles primarily focus on the biochemical and pharmacological properties of Kyotorphin. Information regarding SHE (Safety, Health, and Environment) regulations is not explicitly discussed.
A:* In vitro: * Met-Enkephalin Release: Kyotorphin stimulates the release of Met-enkephalin from brain and spinal cord slices. [, ] * Receptor Binding: Radioligand binding studies have demonstrated the presence of specific, high-affinity Kyotorphin receptors in rat brain membranes. []* In vivo: * Analgesia: Kyotorphin produces potent, naloxone-reversible analgesia in various animal models of pain, including thermal (hot plate and tail-flick tests) and mechanical (paw pressure test) nociception. [, , , , ] * Anti-Stressor Effects: Kyotorphin and its synthetic analogue D-Kyotorphin have demonstrated potential anti-stress effects in animal models. [, ] They have been shown to attenuate stress-induced analgesia and reduce the release of stress hormones like ACTH and corticosterone. [, ]
ANone: While Kyotorphin is generally considered safe and well-tolerated in animal studies, comprehensive toxicological data is limited. Further research is needed to fully evaluate its long-term safety profile.
ANone: Research on biomarkers specific to Kyotorphin's efficacy or adverse effects is currently limited. Further studies are needed to explore its potential diagnostic applications.
A:* Amino Acid Analysis: This technique is used to determine the amino acid composition of Kyotorphin and its metabolites. [, ]* High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify Kyotorphin in biological samples.
Radioimmunoassay (RIA): RIA methods have been employed to measure Kyotorphin levels in tissues and fluids.* Mass Spectrometry (MS):* MS techniques offer high sensitivity and specificity for the detection and quantification of Kyotorphin and its metabolites.
ANone: The provided research focuses on the biological effects of Kyotorphin. Information regarding its environmental impact and degradation pathways is not available.
ANone: While Kyotorphin is considered soluble in aqueous solutions, detailed studies on its dissolution rate and solubility in various media are limited.
ANone: The provided research primarily focuses on the biological activity and mechanisms of Kyotorphin. Detailed information on the validation of analytical methods is not extensively discussed.
ANone: The research primarily focuses on Kyotorphin's biological activity and mechanisms. Information about quality control and assurance during development, manufacturing, and distribution is not available.
A: [, ] Kyotorphin has been identified as a substrate for the proton-coupled oligopeptide transporter PEPT2. [, ] Inhibition of PEPT2 can lead to increased cerebrospinal fluid (CSF) concentrations and enhanced analgesic effects of Kyotorphin. []
ANone: The provided research does not offer information on Kyotorphin's potential to induce or inhibit drug-metabolizing enzymes.
A: * Biocompatibility: Kyotorphin is generally considered biocompatible, as it is an endogenous peptide found naturally in the brain.* Biodegradability: It is rapidly degraded by aminopeptidases in vivo, indicating its susceptibility to enzymatic breakdown. []
ANone: While several other analgesic peptides exist, no direct substitutes for Kyotorphin are currently available.
ANone: The provided research focuses on the biological activity and mechanisms of Kyotorphin. Information about specific recycling or waste management strategies is not available.
ANone: Research on Kyotorphin is conducted in various academic and research institutions worldwide. Specific databases or resources solely dedicated to Kyotorphin research are not explicitly mentioned in the provided research articles.
A:* 1979: Kyotorphin was first isolated and identified from bovine brain extracts. [, , ]* 1980s - 1990s: Research focused on characterizing its distribution, biosynthesis, metabolism, and pharmacological effects, primarily its analgesic properties.* 2000s - Present: Studies have investigated its structure-activity relationships, developed synthetic analogues, and explored its potential therapeutic applications beyond analgesia.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.